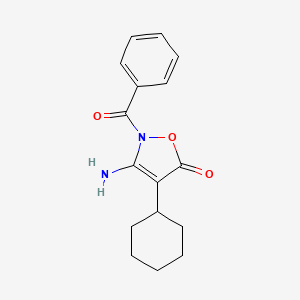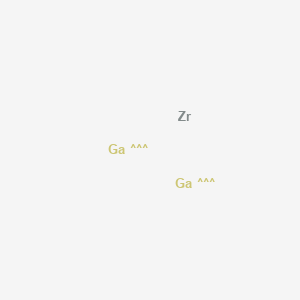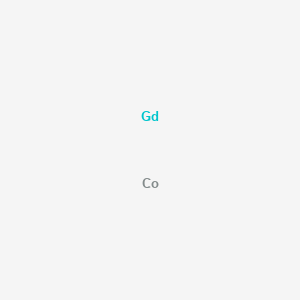
Cobalt--gadolinium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt–gadolinium (1/1) is a binary compound consisting of cobalt and gadolinium in equal proportions. This compound is of significant interest due to its unique magnetic, electronic, and luminescent properties. Both cobalt and gadolinium are transition metals known for their magnetic characteristics, making their combination particularly valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
-
Sol-Gel Method: : This method involves the preparation of a sol, followed by gelation, drying, and calcination. For cobalt–gadolinium (1/1), the sol-gel method can be used to achieve a uniform distribution of cobalt and gadolinium ions within a gel matrix. The process typically involves mixing cobalt and gadolinium precursors in a solvent, followed by the addition of a gelling agent. The resulting gel is then dried and calcined at high temperatures to form the desired compound .
-
Hydrothermal Method: : This method involves the reaction of cobalt and gadolinium precursors in an aqueous solution under high temperature and pressure. The hydrothermal method allows for the formation of well-defined crystalline structures and is particularly useful for synthesizing nanomaterials .
-
Co-Precipitation Method: : In this method, cobalt and gadolinium salts are dissolved in a solvent, and a precipitating agent is added to induce the formation of a solid precipitate. The precipitate is then filtered, washed, and calcined to obtain the final compound .
Industrial Production Methods
Industrial production of cobalt–gadolinium (1/1) typically involves large-scale implementation of the above-mentioned synthetic routes. The choice of method depends on the desired properties of the final product and the specific application requirements. For instance, the sol-gel method is preferred for applications requiring high purity and uniformity, while the hydrothermal method is suitable for producing nanomaterials with specific crystalline structures.
化学反应分析
Types of Reactions
-
Oxidation: : Cobalt–gadolinium (1/1) can undergo oxidation reactions, where the cobalt and gadolinium ions are oxidized to higher oxidation states. This reaction is typically facilitated by oxidizing agents such as oxygen or hydrogen peroxide .
-
Reduction: : The compound can also undergo reduction reactions, where the cobalt and gadolinium ions are reduced to lower oxidation states. Reducing agents such as hydrogen gas or sodium borohydride are commonly used in these reactions .
-
Substitution: : Cobalt–gadolinium (1/1) can participate in substitution reactions, where one or more atoms in the compound are replaced by other atoms or groups. These reactions often occur in the presence of suitable catalysts and under specific reaction conditions .
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide
Reducing Agents: Hydrogen gas, sodium borohydride
Catalysts: Transition metal catalysts, acidic or basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may result in the formation of oxides of cobalt and gadolinium, while reduction reactions may yield metallic cobalt and gadolinium .
科学研究应用
Cobalt–gadolinium (1/1) has a wide range of applications in scientific research due to its unique properties:
-
Chemistry: : The compound is used as a catalyst in various chemical reactions, including oxidation and reduction processes. Its magnetic properties also make it valuable in studies involving magnetic materials .
-
Biology: : In biological research, cobalt–gadolinium (1/1) is used in imaging techniques such as magnetic resonance imaging (MRI) due to its paramagnetic properties. It is also investigated for its potential use in drug delivery systems .
-
Medicine: : The compound’s luminescent properties make it useful in medical diagnostics and imaging. It is also explored for its potential therapeutic applications, including targeted drug delivery and cancer treatment .
-
Industry: : Cobalt–gadolinium (1/1) is used in the production of high-performance magnets, electronic devices, and luminescent materials. Its unique combination of magnetic and electronic properties makes it valuable in various industrial applications .
作用机制
The mechanism of action of cobalt–gadolinium (1/1) involves its interaction with molecular targets and pathways within a given system. In the context of MRI, the compound enhances the contrast of images by altering the magnetic properties of surrounding tissues. This is achieved through the interaction of the compound’s paramagnetic ions with the magnetic field, resulting in enhanced signal intensity .
In catalytic applications, cobalt–gadolinium (1/1) facilitates chemical reactions by providing active sites for the adsorption and transformation of reactants. The compound’s unique electronic structure allows it to participate in various redox reactions, thereby enhancing the efficiency of the catalytic process .
相似化合物的比较
Cobalt–gadolinium (1/1) can be compared with other similar compounds, such as:
-
Cobalt–nickel (1/1): : Both compounds exhibit magnetic properties, but cobalt–gadolinium (1/1) has superior luminescent properties, making it more suitable for applications in imaging and diagnostics .
-
Gadolinium–iron (1/1): : While both compounds are used in magnetic applications, cobalt–gadolinium (1/1) offers better stability and higher magnetic saturation, making it more effective in high-performance magnet applications .
-
Cobalt–manganese (1/1): : This compound is also used in catalytic applications, but cobalt–gadolinium (1/1) provides better catalytic efficiency due to its unique electronic structure and higher surface area .
属性
CAS 编号 |
12016-75-0 |
|---|---|
分子式 |
CoGd |
分子量 |
216.2 g/mol |
IUPAC 名称 |
cobalt;gadolinium |
InChI |
InChI=1S/Co.Gd |
InChI 键 |
VAUNMJNZQZLHJE-UHFFFAOYSA-N |
规范 SMILES |
[Co].[Gd] |
相关CAS编号 |
11139-24-5 12017-61-7 12017-50-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


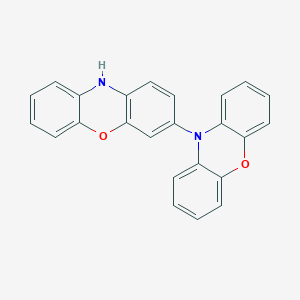

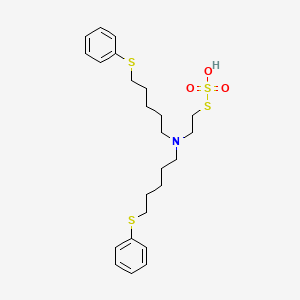
![2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione](/img/structure/B14715372.png)

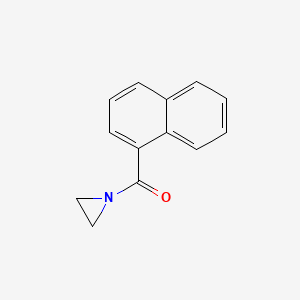
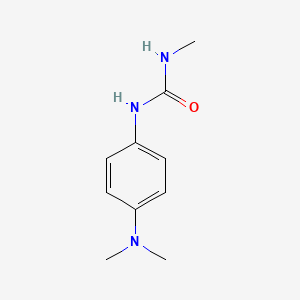
![2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B14715405.png)
![1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperazine](/img/structure/B14715410.png)

